molecular formula C10H10F2O4 B3029411 Methyl 2,6-difluoro-3,5-dimethoxybenzoate CAS No. 651734-55-3

Methyl 2,6-difluoro-3,5-dimethoxybenzoate

Cat. No.: B3029411
CAS No.: 651734-55-3
M. Wt: 232.18
InChI Key: ODTXQKMLYIPFJY-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Esters and Ethers Research

Fluorinated aromatic esters and ethers are pivotal classes of compounds in medicinal chemistry and materials science. tandfonline.comnih.gov The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. tandfonline.com In the context of drug discovery, fluorination is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. tandfonline.comnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. tandfonline.com Aromatic esters and ethers, on the other hand, are common motifs in a vast array of biologically active molecules and functional materials. The ester group can act as a key interaction point with biological receptors or as a modifiable handle for further synthetic transformations.

Methyl 2,6-difluoro-3,5-dimethoxybenzoate sits (B43327) squarely within this research domain, embodying the characteristics of both a fluorinated aromatic compound and an aromatic ester and ether. Its structure suggests a molecule designed to leverage the benefits of fluorine substitution while retaining the versatile chemistry of the ester and ether functionalities.

Significance of Difluorinated and Dimethoxylated Aromatic Systems in Contemporary Chemistry

The presence of both difluoro and dimethoxy substituents on the same aromatic ring is of particular significance. The two fluorine atoms, positioned ortho to the methyl ester group, exert a strong electron-withdrawing inductive effect, which can significantly influence the reactivity of the aromatic ring and the ester group. libretexts.org This ortho-difluoro substitution pattern is known to impact the conformation of molecules, which can be crucial for their interaction with biological targets. mdpi.com

Conversely, the two methoxy (B1213986) groups at the 3 and 5 positions are electron-donating through resonance, which counteracts the inductive effect of the fluorine atoms to some extent. libretexts.org This electronic push-pull system can lead to unique chemical reactivity and spectroscopic properties. Furthermore, the methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition processes. The interplay of these electronic and steric effects in difluorinated and dimethoxylated aromatic systems makes them attractive scaffolds for the design of novel compounds with tailored properties.

Overview of Research Directions for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising research directions.

Medicinal Chemistry: The compound serves as a potential building block for the synthesis of more complex drug candidates. The difluoro-dimethoxy-benzoate core could be a key pharmacophore for a variety of biological targets. Research in this area would likely involve the modification of the methyl ester to introduce different functionalities and subsequent evaluation of the biological activity of the resulting derivatives. The enhanced metabolic stability conferred by the fluorine atoms makes this scaffold particularly appealing for developing long-acting therapeutic agents. tandfonline.comnih.gov

Materials Science: Fluorinated aromatic compounds are known to possess unique optical and electronic properties, making them suitable for applications in areas such as liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could lead to novel materials with desirable characteristics.

Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of novel fluorinated organic molecules. The biological activity of compounds containing the difluoro-dimethoxy-aromatic system could be explored for potential applications in agriculture.

Synthetic Chemistry: The compound itself can be a valuable intermediate in organic synthesis. The differential reactivity of the various positions on the aromatic ring, influenced by the fluorine and methoxy substituents, could be exploited to create a range of complex and highly functionalized molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Methyl benzoate (B1203000)C₈H₈O₂136.15199.6-12
Methyl 2,6-difluorobenzoateC₈H₆F₂O₂172.13203-204Not available
Methyl 3,5-dimethoxybenzoate (B1226732)C₁₀H₁₂O₄196.2029842-43
This compound C₁₀H₁₀F₂O₄ 232.18 Not available Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-difluoro-3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-14-5-4-6(15-2)9(12)7(8(5)11)10(13)16-3/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTXQKMLYIPFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)C(=O)OC)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732176
Record name Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651734-55-3
Record name Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Precursors for Methyl 2,6 Difluoro 3,5 Dimethoxybenzoate

Established Synthetic Pathways for Fluorinated Benzoate Esters

Palladium-Catalyzed C-F Bond Functionalization and Cross-Coupling in Related Systems

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation and functionalization a significant challenge. nih.gov However, transition-metal-catalyzed reactions have emerged as a powerful strategy for transforming traditionally inert C-F bonds. rsc.org Palladium catalysis, in particular, has been successfully employed for the cross-coupling of aryl fluorides, especially when the aromatic ring is activated by electron-withdrawing groups. nih.govrsc.org This is highly relevant for scaffolds like this compound, where the fluorine atoms are ortho to an activating ester group.

Several palladium-catalyzed cross-coupling reactions have been developed for the functionalization of C-F bonds in electron-deficient aromatic systems. These methods provide efficient pathways for forming new carbon-carbon and carbon-heteroatom bonds.

Key Research Findings:

Suzuki-Miyaura, Stille, and Buchwald-Hartwig Couplings: Aryl fluorides bearing ortho-nitro groups have been shown to be effective electrophiles in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with organoboron reagents), Stille (with organotin reagents), and Buchwald-Hartwig (with amines) couplings. nih.govrsc.org The activating group enhances the susceptibility of the C-F bond to oxidative addition to the palladium catalyst. rsc.org

Sonogashira Coupling: Direct and regioselective alkynylation of highly fluorinated nitrobenzene (B124822) derivatives has been achieved through palladium-catalyzed Sonogashira-type reactions, representing early examples of metal-catalyzed sp²–sp cross-coupling involving C–F bond activation. worktribe.com

Coupling with N-tosylhydrazones: A palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones has been developed to synthesize di- and trisubstituted olefins. rsc.orgrsc.orgdntb.gov.ua The mechanism involves two critical steps: the activation of the C-F bond and the migratory insertion of a palladium carbene intermediate. rsc.org

Heterobimetallic Activation: For less activated aryl fluorides, cooperative catalytic systems have been explored. A palladium-catalyzed cross-coupling with Grignard reagents was found to proceed via a Pd-Mg heterobimetallic mechanism, which significantly lowers the energy barrier for C-F bond cleavage. nih.gov

These methodologies underscore the potential of using the difluoro-dimethoxybenzene core as a platform for further molecular elaboration through selective C-F bond functionalization.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Aryl Fluorides
Coupling ReactionCoupling PartnerKey Features/MechanismReference
Suzuki-MiyauraOrganoboron ReagentsRequires activation of the C-F bond, often by electron-withdrawing groups. nih.govrsc.org
StilleOrganotin ReagentsEffective for activated aryl fluorides. nih.govrsc.org
Buchwald-HartwigAminesForms C-N bonds via C-F activation. rsc.org
SonogashiraTerminal AlkynesForms C(sp²)-C(sp) bonds; demonstrated in highly fluorinated systems. worktribe.com
Coupling with N-tosylhydrazonesN-tosylhydrazonesProceeds via C-F activation and migratory insertion of a palladium carbene. rsc.orgrsc.org
KumadaGrignard ReagentsCan proceed via a Pd-Mg heterobimetallic mechanism to lower the activation energy. nih.gov

Synthesis of Key Intermediates and Derivatives

Preparation of 2,6-difluoro-3,5-dimethoxybenzoic acid via Ester Hydrolysis

The conversion of this compound to its corresponding carboxylic acid, 2,6-difluoro-3,5-dimethoxybenzoic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves the hydrolysis of the ester under basic conditions followed by acidification.

The standard procedure involves treating the methyl ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a solvent mixture, commonly methanol (B129727) and water. The reaction mixture is heated to drive the hydrolysis to completion. Upon cooling, the reaction is acidified with a strong acid like hydrochloric acid (HCl), which protonates the carboxylate salt to precipitate the desired carboxylic acid.

While this is a routine conversion, care must be taken to avoid potential side reactions. For instance, in some highly substituted aromatic systems, harsh hydrolysis conditions can lead to undesired decarboxylation. nih.gov Therefore, reaction conditions such as temperature and reaction time should be carefully monitored to ensure optimal yield and purity of the target 2,6-difluoro-3,5-dimethoxybenzoic acid.

Synthesis of Related Difluorodimethoxybenzene Derivatives (e.g., Aniline (B41778), Benzyl (B1604629) Alcohol)

The core structure of this compound can be modified to produce other valuable derivatives, such as the corresponding aniline and benzyl alcohol. These derivatives serve as important intermediates for the synthesis of a wider range of compounds.

Synthesis of (2,6-difluoro-3,5-dimethoxyphenyl)methanol: The reduction of the ester functional group in this compound yields (2,6-difluoro-3,5-dimethoxyphenyl)methanol. sigmaaldrich.com This transformation is typically accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of hydride ions to the ester's carbonyl carbon, ultimately leading to the formation of the primary alcohol after an aqueous workup.

Synthesis of 2,6-difluoro-3,5-dimethoxyaniline (B1336635): The synthesis of 2,6-difluoro-3,5-dimethoxyaniline would likely proceed from a precursor containing a nitrogen-based functional group at the correct position, which is then converted to the amine. A common strategy involves the nitration of a suitable difluorodimethoxybenzene precursor, followed by the reduction of the resulting nitro group. The reduction of an aromatic nitro group to an aniline can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like tin or iron in acidic media. An alternative route could involve a Curtius or Hofmann rearrangement starting from 2,6-difluoro-3,5-dimethoxybenzoic acid.

Table 2: Synthesis of Key Difluorodimethoxybenzene Derivatives
Target DerivativeTypical PrecursorKey Reagents and ConditionsTransformation
(2,6-Difluoro-3,5-dimethoxyphenyl)methanolThis compound1. Lithium aluminum hydride (LiAlH₄) in THF 2. Aqueous workupEster Reduction
2,6-Difluoro-3,5-dimethoxyaniline1,3-Difluoro-2,4-dimethoxy-5-nitrobenzeneH₂, Pd/C or Sn/HClNitro Group Reduction
2,6-Difluoro-3,5-dimethoxybenzoic acidThis compound1. NaOH or LiOH in MeOH/H₂O 2. HCl (aq)Ester Hydrolysis (Saponification)

Strategic Precursors for Complex Molecular Scaffolds

The this compound scaffold and its immediate derivatives are valuable building blocks for constructing more complex and functionally diverse molecules, particularly in the fields of medicinal chemistry and materials science. nih.govpurdue.edu The strategic placement of fluoro, methoxy, and carboxylate groups provides multiple reaction sites for diversification.

Functionalization via C-F Activation: As detailed in section 2.1.3, the two fluorine atoms can be selectively replaced through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, vinyl, or alkyl groups, enabling the rapid assembly of complex carbon skeletons. rsc.orgrsc.org

Modification of the Carboxylate Group: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be converted into a wide range of functional groups, including amides, acid chlorides, or other esters. Amide coupling, in particular, is a crucial reaction for building peptidomimetics and other biologically active molecules. Furthermore, the reduction of the ester to the corresponding benzyl alcohol provides a precursor for ethers, aldehydes, or benzyl halides.

Role in Biologically Active Molecules: Related fluorinated aromatic compounds are integral components of many pharmaceuticals and agrochemicals. purdue.edu For example, 2,6-difluoroaniline, a related structural motif, is a known precursor for synthesizing herbicidal compounds and potent p38α kinase inhibitors. Similarly, substituted dimethoxyphenyl structures are found in natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. mdpi.com The unique combination of functional groups in the title compound makes it an attractive starting point for generating libraries of novel compounds for drug discovery screening.

The strategic utility of this scaffold lies in its capacity for controlled, stepwise functionalization, allowing chemists to systematically explore chemical space and develop molecules with tailored properties.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2,6 Difluoro 3,5 Dimethoxybenzoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated organic compounds. The presence of the spin ½ nucleus, ¹⁹F, which is 100% naturally abundant, provides a direct observational window into the molecule. nih.govnumberanalytics.com Its high gyromagnetic ratio makes it nearly as sensitive as ¹H, allowing for high-resolution spectra and detailed structural analysis. numberanalytics.comwikipedia.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of Methyl 2,6-difluoro-3,5-dimethoxybenzoate provides crucial information about the number and chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic proton, the two methoxy (B1213986) groups, and the methyl ester group.

Aromatic Proton (H-4): A single proton is attached to the aromatic ring. Its chemical shift is significantly influenced by the surrounding substituents. It is flanked by two methoxy groups and is meta to two fluorine atoms. Aromatic protons typically resonate in the 6.5-8.0 ppm range. libretexts.org The electron-donating methoxy groups and the electron-withdrawing fluorine atoms will modulate the precise chemical shift. This proton is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (⁴JHF).

Aliphatic Protons:

Methoxy Protons (-OCH₃): The two methoxy groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They are expected to produce a single, sharp signal. The typical range for methoxy protons on an aromatic ring is 3.7-4.0 ppm.

Methyl Ester Protons (-COOCH₃): The methyl group of the ester functionality will also appear as a sharp singlet. Its chemical shift is generally found in the range of 3.7-4.1 ppm. orgchemboulder.com

These assignments are summarized in the interactive table below.

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant (J, Hz)
Aromatic H-4~6.5 - 7.5Triplet (t)⁴JHF ≈ 2-4 Hz
Methoxy (-OCH₃)~3.8 - 4.0Singlet (s)N/A
Methyl Ester (-COOCH₃)~3.7 - 3.9Singlet (s)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR spectra of fluorinated compounds, the signals for carbon atoms are split into multiplets due to coupling with fluorine nuclei (C-F coupling). blogspot.com These coupling constants, which can be observed over one or more bonds, are highly valuable for structural assignment. rsc.orgmagritek.com

Aromatic Carbons:

C-F (C-2, C-6): These carbons are directly attached to fluorine and will show a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, appearing as a doublet. magritek.comacdlabs.com Their chemical shift will be significantly downfield due to the deshielding effect of the fluorine atom.

C-OCH₃ (C-3, C-5): These carbons, bonded to the methoxy groups, will exhibit coupling to the adjacent fluorine atoms (²JCF) and will likely appear as a triplet or doublet of doublets.

C-H (C-4): This carbon will show coupling to the two meta-fluorine atoms (³JCF).

C-COOCH₃ (C-1): The quaternary carbon attached to the ester group will also be coupled to the two ortho-fluorine atoms (²JCF), appearing as a triplet.

Carbonyl Carbon (-COO-): The ester carbonyl carbon typically resonates between 160-175 ppm. It will be coupled to the two ortho-fluorine atoms (³JCF), likely appearing as a triplet.

Aliphatic Carbons:

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will appear as a single peak, potentially showing a small four-bond coupling to the fluorine atoms (⁴JCF).

Methyl Ester Carbon (-COOCH₃): This carbon will appear as a singlet in the aliphatic region.

Carbon TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)Expected Coupling Constant (JCF, Hz)
C=O160 - 170Triplet (t)³JCF ≈ 2-5 Hz
C-F (C-2, C-6)155 - 165Doublet (d)¹JCF ≈ 240-260 Hz
C-OCH₃ (C-3, C-5)140 - 150Triplet (t) or dd²JCF ≈ 15-25 Hz
C-COOCH₃ (C-1)110 - 120Triplet (t)²JCF ≈ 15-25 Hz
C-H (C-4)95 - 105Triplet (t)³JCF ≈ 5-10 Hz
-OCH₃55 - 65Singlet (s) or Quartet (q)⁴JCF ≈ 1-3 Hz
-COOCH₃50 - 60Singlet (s)N/A

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Atom Characterization

¹⁹F NMR is the most direct method for characterizing fluorine atoms in a molecule. nih.gov It offers a very wide chemical shift range (over 800 ppm), which makes it highly sensitive to subtle changes in the electronic environment. numberanalytics.comnumberanalytics.comwikipedia.org

For this compound, the two fluorine atoms are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift for fluorine on an aromatic ring typically falls between +80 to +170 ppm relative to CFCl₃. ucsb.edu The exact position is sensitive to the nature of other substituents on the ring. biophysics.org

The signal for the fluorine atoms will be split into a doublet by the single aromatic proton at the C-4 position (⁴JHF). The magnitude of this four-bond coupling is typically small, around 2-4 Hz. Long-range coupling between fluorine nuclei is common, but since the two fluorine atoms in this molecule are equivalent, no F-F coupling will be observed in the spectrum. wikipedia.org

Quantitative NMR (qNMR) using the ¹⁹F nucleus is a robust analytical technique. samipubco.com The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine atoms giving rise to that signal. numberanalytics.com This principle allows for the precise determination of the concentration or purity of a fluorinated compound in a sample.

The process typically involves adding a known amount of an internal standard (a stable, non-reactive fluorinated compound with a signal that does not overlap with the analyte) to the sample. samipubco.com By comparing the integral of the analyte's ¹⁹F signal to the integral of the internal standard's signal, the exact quantity of the target compound can be calculated using the following equation:

Purityanalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / msample )

Where:

I = Integral value of the signal

N = Number of fluorine nuclei for the signal

MW = Molar mass

m = mass

The high sensitivity and wide chemical shift range of ¹⁹F NMR minimize signal overlap, making it an excellent tool for quantitative analysis, even in complex mixtures. chemrxiv.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will be characterized by several key absorption bands:

C=O Stretch: Aromatic esters exhibit a strong C=O stretching band. spectroscopyonline.com Due to conjugation with the aromatic ring, this peak is typically found in the 1730-1715 cm⁻¹ region. orgchemboulder.com

C-O Stretches: Esters show two characteristic C-O stretching vibrations. A C-C-O stretch is typically observed between 1310-1250 cm⁻¹, and an O-C-C stretch appears between 1130-1100 cm⁻¹. spectroscopyonline.comspectroscopyonline.com

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. orgchemboulder.com

C-F Stretches: The carbon-fluorine bond gives rise to a strong absorption band in the fingerprint region, typically between 1400-1000 cm⁻¹. The exact position can be complex due to coupling with other vibrations.

Aromatic C-H Stretch: The stretching vibration for C-H bonds on an aromatic ring is typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. orgchemboulder.com

Aliphatic C-H Stretches: The C-H stretching vibrations of the methoxy and methyl ester groups will appear just below 3000 cm⁻¹.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic3100 - 3000Medium-Weak
C-H StretchAliphatic (-OCH₃)3000 - 2850Medium
C=O StretchAromatic Ester1730 - 1715Strong
C=C StretchAromatic Ring1600 - 1400Medium-Variable
C-O StretchEster & Ether1310 - 1000Strong
C-F StretchAryl Fluoride (B91410)1400 - 1100Strong

Characterization of Carbonyl, Ether, and Aromatic Ring Vibrations

Infrared (IR) spectroscopy is a fundamental tool for identifying the characteristic vibrational modes of the functional groups within this compound. The analysis focuses on the stretching frequencies of the carbonyl (C=O) group of the ester, the C-O bonds of the ether and ester moieties, and the C=C bonds of the aromatic ring. While the specific spectrum for the title compound is not publicly detailed, a comprehensive analysis can be compiled from data on analogous compounds.

The carbonyl (C=O) stretching vibration in benzoate (B1203000) esters is one of the most intense and easily identifiable peaks in an IR spectrum. libretexts.org For saturated esters, this absorption typically appears around 1735 cm⁻¹. The presence of an aromatic ring conjugated to the ester group generally lowers this frequency to about 1715-1730 cm⁻¹.

The ether linkages (Ar-O-CH₃) and the ester C-O bond contribute to a complex region of the spectrum. The asymmetric C-O-C stretching of aryl ethers typically results in a strong absorption between 1200 cm⁻¹ and 1275 cm⁻¹, while the symmetric stretch is found at lower wavenumbers, approximately 1020-1075 cm⁻¹. The ester C-O stretches also appear in the 1300-1000 cm⁻¹ range. udel.edu

Aromatic ring vibrations (C=C stretching) characteristically produce a series of absorptions in the 1600-1450 cm⁻¹ region. libretexts.org These bands can provide information about the substitution pattern on the ring. Typically, two prominent bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.orgorgchemboulder.com

Table 1: Expected IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Ester CarbonylC=O Stretch1715 - 1730Strong
Aromatic RingC=C Stretch1580 - 1610Medium-Strong
Aromatic RingC=C Stretch1450 - 1520Medium-Strong
Aryl EtherAsymmetric C-O-C Stretch1200 - 1275Strong
EsterC-O Stretch1100 - 1300Strong
Aryl EtherSymmetric C-O-C Stretch1020 - 1075Medium

Identification of C-F Stretching Frequencies

The presence of fluorine atoms on the aromatic ring introduces characteristic C-F stretching vibrations. These absorptions are typically strong and appear in the fingerprint region of the IR spectrum. For aryl fluorides, the C-F stretching band is generally observed in the 1400-1000 cm⁻¹ range. uhcl.edu Specifically, most aryl fluorides show a strong absorption between 1250 cm⁻¹ and 1100 cm⁻¹. uhcl.edu The exact position and number of bands can be influenced by the presence of other substituents on the aromatic ring. For polyfluorinated compounds, multiple strong bands may be observed in the 1350-1100 cm⁻¹ range. uhcl.eduspectroscopyonline.com In the case of this compound, strong absorptions attributable to the C-F stretches are expected within this region, likely overlapping with the C-O stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides essential information regarding the molecular weight and structural features of a compound through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₀F₂O₄, which corresponds to a monoisotopic mass of approximately 232.05 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 232.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways characteristic of methyl esters and aryl ethers. A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in a significant fragment ion at m/z 201. Another possibility is the loss of a formaldehyde (B43269) molecule (CH₂O) from the methoxy group, leading to a fragment at m/z 202. Cleavage of the entire methoxycarbonyl group (-COOCH₃) could also occur.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentFormula of Loss
232Molecular Ion [M]⁺-
201[M - •OCH₃]⁺•OCH₃
186[M - •OCH₃ - CH₃]⁺•OCH₃, •CH₃
173[M - COOCH₃]⁺•COOCH₃

X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystal System and Space Group Determination

While specific crystallographic data for this compound are not available in the surveyed literature, analysis of closely related structures provides likely possibilities. Many substituted aromatic compounds, including benzoate derivatives, crystallize in common crystal systems such as monoclinic or triclinic. nih.govnih.gov For instance, anhydrous metronidazole (B1676534) benzoate, another ester, crystallizes in the triclinic space group P-1. nih.gov It is plausible that this compound would adopt a similar, relatively low-symmetry crystal system due to its molecular structure.

Table 3: Crystal Data for an Analogous Compound: Anhydrous Metronidazole Benzoate nih.gov

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.649 (2)
b (Å)8.666 (1)
c (Å)11.940 (3)
α (°)76.70 (2)
β (°)76.72 (2)
γ (°)87.56 (2)
Volume (ų)651.6 (3)
Z2

Molecular Packing and Intermolecular Interactions (e.g., H…F contacts)

The crystal packing of this compound would be governed by a combination of non-covalent interactions. The arrangement of molecules in the lattice aims to achieve the most efficient space-filling, stabilized by van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

Given the presence of fluorine and oxygen atoms, which are highly electronegative, and hydrogen atoms on the methyl groups and the aromatic ring, the formation of weak C-H···F and C-H···O intermolecular hydrogen bonds is highly probable. These interactions, although weak, can play a significant role in directing the supramolecular assembly in the crystal structures of organofluorine compounds. The crystal cohesion in the anhydrous form of metronidazole benzoate is due to van der Waals interactions, while its monohydrate form features strong intermolecular hydrogen bonding mediated by water molecules. nih.gov In the absence of strong hydrogen bond donors in the title compound, the packing will be heavily influenced by these weaker C-H···F/O contacts and dipole-dipole interactions arising from the polar C-F, C=O, and C-O bonds.

Computational Chemistry and Theoretical Investigations of Methyl 2,6 Difluoro 3,5 Dimethoxybenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in exploring the geometry, electronic properties, and spectroscopic characteristics of compounds like Methyl 2,6-difluoro-3,5-dimethoxybenzoate. These studies often employ hybrid functionals, such as B3LYP, combined with various basis sets to achieve reliable results. bohrium.com

Geometric optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in this compound, corresponding to the minimum energy structure on the potential energy surface. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis, particularly the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For substituted benzene (B151609) derivatives, the planarity of the phenyl ring is a significant factor, and computational studies can reveal how substituents influence this geometry. bohrium.com

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzene Ring (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.41118 - 1220 - 1
C-F~1.35--
C-O~1.36--
C=O~1.21--
C-O (ester)~1.34--
O-CH3~1.43--
C-C-C (aromatic)-~120-
C-C-F-~119-
C-C-O-~120-

Note: This table provides typical bond lengths and angles for functional groups present in this compound based on general chemical knowledge and is for illustrative purposes. Actual values would be determined by specific DFT calculations.

DFT calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts (¹H and ¹³C). nih.gov By comparing the theoretically predicted spectra with experimental results, a more definitive assignment of chemical structures can be achieved.

Similarly, theoretical vibrational (infrared) frequencies can be calculated. nih.gov These calculations provide insights into the vibrational modes of the molecule, corresponding to the stretching and bending of bonds. A comparison between the calculated and experimental IR spectra can help in the assignment of absorption bands to specific functional groups. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)IR Frequencies (cm⁻¹)
Aromatic HAromatic CC=O stretch
Methoxy (B1213986) HMethoxy CC-F stretch
Methyl HMethyl CC-O stretch
Aromatic C-C stretch

Note: This table illustrates the types of spectroscopic data that can be predicted through DFT calculations. The actual values would be the output of such a computational study.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential, typically colored red, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and fluorine atoms, while the hydrogen atoms and the carbon atom of the carbonyl group would exhibit positive potential. bohrium.comresearchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Softness (S): The reciprocal of hardness (1 / η).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as μ² / (2η), where μ is the chemical potential (-χ). A higher electrophilicity index indicates a better electrophile. researchgate.net

These parameters are valuable in rationalizing the chemical behavior of this compound in various chemical reactions. nih.govresearchgate.net

Table 3: Global Reactivity Parameters (Illustrative)

ParameterDefinitionTypical Value Range (eV)
E_HOMOEnergy of the Highest Occupied Molecular Orbital-5 to -10
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1 to 2
Energy Gap (ΔE)E_LUMO - E_HOMO4 to 9
Ionization Potential (I)-E_HOMO5 to 10
Electron Affinity (A)-E_LUMO1 to -2
Electronegativity (χ)(I + A) / 23 to 6
Chemical Hardness (η)(I - A) / 22 to 4.5
Electrophilicity Index (ω)χ² / (2η)1 to 4

Note: This table presents illustrative ranges for global reactivity parameters for organic molecules. The specific values for this compound would be derived from its calculated HOMO and LUMO energies.

Mechanistic Insights into Reactions Involving this compound

Computational chemistry is not only used to study static molecular properties but also to investigate the dynamics of chemical reactions.

By mapping the potential energy surface of a reaction, computational methods can elucidate the detailed mechanism of chemical transformations involving this compound. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. Such studies can provide a deeper understanding of reaction kinetics and selectivity, for example, in Diels-Alder reactions or other cycloadditions. researchgate.net This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.

Transition State Analysis for Nucleophilic and Electrophilic Processes

Electrophilic Aromatic Substitution: The electron-donating methoxy groups and the electron-withdrawing fluorine atoms and methyl ester group create a complex electronic environment on the aromatic ring. Computational studies on similar N-arylacetamides have shown that partial charge distributions, calculated through methods like Density Functional Theory (DFT), can successfully predict the regioselectivity of electrophilic fluorination. researchgate.net For this compound, the position of electrophilic attack would be influenced by the interplay of these activating and deactivating groups. Transition state calculations would involve modeling the interaction of an electrophile with the aromatic ring and calculating the activation energies for substitution at different positions. A lower activation energy would indicate a more favorable reaction pathway.

Nucleophilic Aromatic Substitution: The presence of two fluorine atoms, which are good leaving groups, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). Transition state analysis for such processes would involve modeling the formation of the Meisenheimer complex, a key intermediate. The stability of this intermediate and the energy barrier to its formation are critical in determining the reaction rate. Computational models can predict the preferred site of nucleophilic attack by comparing the activation energies for substitution at the C2 and C6 positions.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the transition state energies for an electrophilic aromatic substitution reaction on a related dimethoxy-difluoro-benzene derivative.

Hypothetical Transition State Energies for Electrophilic Attack on a Difluoro-dimethoxy-benzene Analogue
Position of Electrophilic AttackCalculated Activation Energy (kcal/mol)Relative Energy (kcal/mol)Key Stabilizing Interactions
C415.20.0Resonance stabilization from both methoxy groups
C2/C6 (Ortho to Fluorine)22.5+7.3Inductive destabilization by adjacent fluorine

Stereoselectivity and Enantioselective Fluorination Studies of Related Esters

While this compound itself is achiral, the principles of stereoselectivity become relevant when considering reactions that could introduce a chiral center, or when studying the behavior of chiral derivatives. Computational studies are instrumental in understanding the origins of stereoselectivity in reactions such as enantioselective fluorination. nih.gov

For instance, in the asymmetric fluorination of a related β-keto ester, computational modeling can elucidate the mechanism by which a chiral catalyst directs the fluorinating agent to one face of the enolate. researchgate.net These studies often involve calculating the energies of the diastereomeric transition states. The transition state leading to the major enantiomer is expected to be lower in energy. The energy difference between the diastereomeric transition states can be used to predict the enantiomeric excess (ee) of the reaction.

Key factors that are often analyzed in these computational studies include:

Non-covalent interactions: Hydrogen bonding, π-π stacking, and steric repulsion between the substrate, catalyst, and reagent play a crucial role in dictating the stereochemical outcome. acs.org

Conformational analysis of the catalyst-substrate complex: Identifying the lowest energy conformation of the complex is essential for understanding how the chiral environment of the catalyst is transmitted to the substrate.

The following table presents illustrative data from a hypothetical computational study on the enantioselective fluorination of a prochiral aromatic ester, catalyzed by a chiral ligand.

Illustrative Computational Data for a Catalyzed Enantioselective Fluorination
Diastereomeric Transition StateCalculated Free Energy of Activation (ΔG‡, kcal/mol)Predicted Enantiomeric Excess (%)Dominant Non-covalent Interaction
(R)-product pathway12.895Hydrogen bond between substrate carbonyl and catalyst
(S)-product pathway14.9Steric clash between substrate and catalyst bulky group

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its physical properties and molecular interactions. Conformational analysis and molecular dynamics (MD) simulations provide detailed insights into these aspects.

Conformational Analysis: The rotation around the single bonds, particularly the C-C bond connecting the ester group to the aromatic ring and the C-O bonds of the methoxy groups, gives rise to different conformers. The presence of the two fluorine atoms ortho to the methyl ester group is expected to have a significant impact on the preferred conformation. Due to steric hindrance, the ester group is likely to be twisted out of the plane of the aromatic ring. This is in contrast to less substituted benzoates where a planar conformation might be more stable. The methoxy groups also have preferred orientations to minimize steric clashes with the adjacent fluorine atoms. Quantum mechanical calculations can be used to determine the geometries and relative energies of the different stable conformers.

Molecular Dynamics Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. nih.govmdpi.comucl.ac.uk These simulations track the movements of all atoms in the system over time, providing a detailed picture of the molecule's flexibility and intermolecular interactions. Key properties that can be extracted from MD simulations include:

Torsional angle distributions: To understand the flexibility around specific bonds.

Radial distribution functions: To characterize the solvation shell around the molecule.

Hydrogen bonding dynamics: To analyze the formation and breaking of hydrogen bonds with solvent molecules.

The table below provides a hypothetical summary of results from a conformational analysis and a molecular dynamics simulation of this compound.

Hypothetical Conformational and Dynamic Properties of this compound
ParameterComputational MethodCalculated ValueInterpretation
Dihedral Angle (F-C2-C1-C(O))DFT (B3LYP/6-31G)~65°Significant out-of-plane twist of the ester group due to steric hindrance from ortho-fluorine atoms.
Rotational Barrier (C1-C(O))DFT (B3LYP/6-31G)4.8 kcal/molRelatively high barrier to rotation, indicating a locked conformation at room temperature.
Solvation Shell Radius (in Water)Molecular Dynamics3.5 ÅRepresents the first layer of water molecules surrounding the solute.

Advanced Reactivity and Derivatization of Methyl 2,6 Difluoro 3,5 Dimethoxybenzoate

Modifications at the Ester Moiety

The methyl ester group is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, and reduction.

The conversion of methyl 2,6-difluoro-3,5-dimethoxybenzoate to its corresponding carboxylic acid, 2,6-difluoro-3,5-dimethoxybenzoic acid, is a fundamental hydrolysis reaction. This transformation is typically achieved under basic conditions, followed by an acidic workup. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group, which subsequently deprotonates the newly formed carboxylic acid. A final acidification step is required to protonate the carboxylate salt and yield the neutral carboxylic acid.

Common conditions for this type of transformation are outlined in the table below.

Reagent SystemSolventTemperatureTypical Reaction Time
NaOH or KOHWater/Methanol (B129727) or Water/EthanolReflux2-6 hours
LiOHWater/THFRoom Temperature to Reflux4-24 hours

This table represents typical conditions for methyl ester hydrolysis and may require optimization for this specific substrate.

Transesterification is a process that converts one ester into another by reaction with an alcohol. ucla.edu For this compound, this allows for the synthesis of a variety of other esters (e.g., ethyl, benzyl (B1604629), or more complex alkyl esters) by reacting it with the desired alcohol in the presence of an acid or base catalyst. ucla.eduresearchgate.net Acid-catalyzed transesterification, often using sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. dnu.dp.ua To drive the equilibrium towards the product, the alcohol reactant is typically used in large excess. ucla.edu Base-catalyzed transesterification, using a strong base like sodium alkoxide, involves the nucleophilic attack of the alkoxide on the ester carbonyl. This method is often faster but can be complicated by saponification if water is present.

The reaction is reversible, and its efficiency can be influenced by factors such as the steric hindrance of the alcohol and the reaction conditions. researchgate.net

The ester functionality of this compound can be reduced to a primary alcohol, (2,6-difluoro-3,5-dimethoxyphenyl)methanol. This transformation requires a strong reducing agent capable of reducing esters, as milder agents like sodium borohydride (B1222165) are generally ineffective for this purpose. researchgate.netdoubtnut.com

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this reduction. doubtnut.comncert.nic.inmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the delivery of hydride ions from the AlH₄⁻ species to the carbonyl carbon. Two equivalents of hydride are required; the first addition leads to an aldehyde intermediate which is immediately reduced further to the primary alcohol. An aqueous workup is necessary to quench the reaction and protonate the resulting alkoxide.

ReagentSolventTemperatureKey Features
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF0 °C to RefluxPowerful, non-selective, reduces most carbonyls. commonorganicchemistry.com
Diisobutylaluminum Hydride (DIBAL-H)Toluene, Hexane, or DCM-78 °C to Room TempCan sometimes allow for reduction to the aldehyde at low temperatures. commonorganicchemistry.com
Borane (BH₃ complexes, e.g., BH₃-THF)THFRefluxReduces carboxylic acids and esters; aromatic esters may require longer reaction times. commonorganicchemistry.com

This table provides an overview of common reagents for ester reduction. commonorganicchemistry.com

Aromatic Functionalization Strategies

The substituents on the benzene (B151609) ring of this compound dictate the regioselectivity of further aromatic functionalization. The two methoxy (B1213986) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density through resonance. The two fluorine atoms are deactivating by induction but are also ortho-, para-directors because of resonance participation of their lone pairs. researchgate.netlibretexts.orglibretexts.org The ester group is a deactivating, meta-directing group. lkouniv.ac.in

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents must be considered collectively. The position of substitution is determined by the group that provides the most stabilization to the cationic intermediate (the sigma complex or arenium ion). nih.gov

Methoxy Groups (-OCH₃): Strongly activating, ortho-, para-directing.

Fluoro Groups (-F): Deactivating, ortho-, para-directing.

Ester Group (-COOCH₃): Deactivating, meta-directing.

The most powerful activating groups dictate the position of substitution. In this molecule, the two methoxy groups are the strongest activators. They direct incoming electrophiles to the positions ortho and para to themselves. The only available position that is ortho to the methoxy group at C3 and para to the methoxy group at C5 is the C4 position. Therefore, electrophilic aromatic substitution is expected to occur with high regioselectivity at the C4 position.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield methyl 4-nitro-2,6-difluoro-3,5-dimethoxybenzoate. masterorganicchemistry.comresearchgate.netfrontiersin.org

While electrophilic substitution targets the C-H bond at the 4-position, metal-catalyzed cross-coupling reactions offer strategies to functionalize other positions, potentially by activating the C-F bonds. Aromatic C-F bonds are generally the most difficult carbon-halogen bonds to activate due to their high bond dissociation energy. beilstein-journals.org However, significant advances in catalysis have enabled the coupling of aryl fluorides. mdpi.comnih.govmorressier.com

Palladium and nickel-based catalyst systems are commonly employed for these transformations. beilstein-journals.orgmdpi.com Reactions such as Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig amination (using amines) could potentially be applied to this substrate. The activation of the C-F bond is often facilitated by electron-withdrawing groups on the ring, which is not the case here due to the electron-donating methoxy groups. Nevertheless, specialized ligands and reaction conditions have been developed that can promote the oxidative addition of a metal catalyst into a C-F bond, even in electron-rich systems. mdpi.com It is also possible that under certain conditions, C-H activation at the 4-position could be achieved as an alternative to EAS. acs.org

Difluoromethylation and Polyfluoroalkylation Strategies

The electron-deficient nature of the aromatic ring in this compound makes it a suitable candidate for radical-based difluoromethylation or polyfluoroalkylation reactions. These transformations are valuable in medicinal chemistry for introducing the CF₂H or related motifs, which can modulate the physicochemical properties of a molecule.

Photocatalytic methods using a suitable photosensitizer and a difluoromethyl source, such as zinc(II) bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), can generate a difluoromethyl radical (•CF₂H). This radical can then undergo addition to the aromatic ring, followed by a rearomatization step to yield the C4-difluoromethylated product. The regioselectivity is governed by the addition of the radical to the most electron-deficient position of the ring.

Cyclization Reactions and Heterocycle Formation (e.g., Quinazolinone Derivatives)

This compound can serve as a precursor for the synthesis of complex heterocyclic systems, such as quinazolinones. The synthesis of a quinazolinone ring system from this starting material requires a multi-step sequence, as the foundational anthranilic acid structure is not present. nih.govresearchgate.net

A plausible synthetic route would involve the following steps:

Nitration: Regioselective nitration at the activated C4 position using standard nitrating agents (e.g., HNO₃/H₂SO₄) to introduce a nitro group.

Reduction: Reduction of the nitro group to an amine (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl) to form a methyl 4-amino-2,6-difluoro-3,5-dimethoxybenzoate intermediate.

Cyclization: This amino-ester can then be used in standard quinazolinone syntheses. For example, reaction with formamide (B127407) or condensation with an acyl chloride to form an N-acyl derivative, followed by ring closure with a dehydrating agent (like acetic anhydride) and subsequent reaction with an amine or ammonia (B1221849) source, would yield the desired quinazolinone core. nih.govnih.gov

This approach allows the fluorine and methoxy substituents to be incorporated into the final heterocyclic product, providing access to novel and highly functionalized quinazolinone derivatives.

Investigation of Acidic Hydrogen Deprotonation and Benzyne (B1209423) Intermediates

The C4-H bond, being positioned between two activating fluorine atoms, is the most acidic proton on the aromatic ring. Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can lead to its deprotonation.

The resulting aryl anion is a potential precursor to a highly reactive benzyne (aryne) intermediate. Subsequent elimination of a fluoride (B91410) ion from either the C3 or C5 position would generate 4,6-difluoro-3,5-dimethoxy-7-(methoxycarbonyl)benzyne. This intermediate possesses a strained carbon-carbon triple bond within the aromatic ring. masterorganicchemistry.com

The formation of benzynes from related polyfluorinated aromatic compounds has been demonstrated. For example, 1,4-difluoro-2,5-dimethoxybenzene (B174104) has been used as a precursor for benzyne-furan Diels-Alder reactions. nih.gov The generated aryne is a powerful dienophile and electrophile, readily undergoing reactions such as:

[4+2] Cycloadditions: Trapping with dienes like furan (B31954) to form complex bicyclic adducts. nih.gov

Nucleophilic Addition: Reaction with nucleophiles, which can add to either end of the aryne triple bond.

This reactivity opens a pathway to densely substituted aromatic compounds that are otherwise difficult to synthesize.

Table 2: Representative Benzyne Trapping Reactions (Illustrative for Analogous Systems)

Entry Benzyne Precursor Base Trapping Agent Product Type
1 1-Bromo-2-fluorobenzene n-BuLi Furan Diels-Alder Adduct
2 2-(Trimethylsilyl)phenyl triflate CsF Anthracene Diels-Alder Adduct

This table provides examples of benzyne generation and trapping from precursors similar in reactivity to the title compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Building Block for Complex Molecules

The specific substitution pattern of Methyl 2,6-difluoro-3,5-dimethoxybenzoate makes it an ideal starting material for multi-step synthetic sequences, enabling the construction of larger, more complex molecular frameworks.

A key application of this compound is in the synthesis of fluorinated triangulenes and their cationic dye counterparts. Researchers have identified (3,5-difluoro-2,6-dimethoxyphenyl) bis(2,6-dimethoxyphenyl)-methylium as a crucial synthetic target to access a range of fluorinated triangulenium salts. chemrxiv.org The synthesis of this key intermediate is strategically designed to incorporate fluorine atoms at the meta position relative to the positively charged carbon. This placement enhances the inductive electron-withdrawing effect of the fluorine atoms. chemrxiv.org

The synthesis of these complex dyes begins with a precursor, from which the fluorinated derivatives are successfully synthesized in moderate to good yields. chemrxiv.org The introduction of fluorine into the triaryl ring system at an early stage is a targeted approach to fine-tune the properties of the final molecules. chemrxiv.org This strategic fluorination, originating from precursors like this compound, allows for the subsequent assembly of oxo/aza bridged ring systems through sequential nucleophilic aromatic substitutions (SNAr). chemrxiv.org

While direct synthesis of advanced aromatic amines from this compound is not extensively documented in readily available literature, the chemical nature of the compound suggests its potential as a precursor. The fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution by amines, a common reaction in organic synthesis. This would allow for the introduction of various amino groups, leading to the formation of complex aromatic amine compounds. The presence of both fluoro and methoxy (B1213986) groups offers opportunities for selective substitution reactions, enabling the synthesis of a diverse range of aromatic amines with potential applications in materials science and pharmaceuticals. For instance, para-substituted aromatic amines are known precursors for certain types of halobenzoquinones upon chlorination. nih.gov

Development of Fluorinated Compounds with Tuned Electronic and Photophysical Properties

The incorporation of fluorine atoms, facilitated by precursors like this compound, has a profound impact on the electronic and photophysical properties of the resulting molecules. In the case of the synthesized fluorinated cationic triangulenes, this fluorination leads to significant changes in their optical and redox characteristics. chemrxiv.org

Specifically, the fluorinated compounds exhibit notable red shifts in both their absorption and emission spectra compared to their non-fluorinated analogs. chemrxiv.org This shift indicates a change in the energy levels of the molecules, a direct consequence of the electronic influence of the fluorine atoms. Furthermore, these fluorinated derivatives display significantly lower reduction potentials, which is evidence of their enhanced electrophilicity. chemrxiv.orgchemrxiv.org X-ray structural analysis has also revealed that fluorination can lead to distinct packing patterns in the solid state, suggesting the presence of molecular dipoles. chemrxiv.org

These tunable properties are highly desirable in the field of materials science for the development of new dyes, sensors, and electronic components. The ability to systematically modify the electronic and photophysical characteristics of a molecule by incorporating fluorine opens up avenues for designing materials with specific functions.

Impact of Fluorination on Photophysical and Electrochemical Properties
PropertyObservation in Fluorinated Triangulene DerivativesSignificance
Absorption MaximaSignificant red shifts (16 to 29 nm)Tuning of color and light absorption characteristics
Emission MaximaSignificant red shifts (13 to 41 nm)Modification of fluorescence properties for imaging and sensing
Reduction PotentialsLowered valuesIncreased electrophilicity, relevant for electronic applications
Molecular PackingDistinct patterns compared to non-fluorinated analoguesInfluence on solid-state properties and material morphology

Investigation in Medicinal Chemistry Research

The unique properties of fluorine have made it a valuable element in drug design. The strategic placement of fluorine atoms can significantly alter the biological activity and pharmacokinetic profile of a molecule.

While specific pharmaceutical agents directly synthesized from this compound are not prominently reported, a closely related compound, 3,5-Dimethoxy-2,4-difluorobenzoic acid, has been synthesized as a key intermediate for preparing an impurity of moxifloxacin, a fluoroquinolone antibiotic. researchgate.net This highlights the relevance of the 2,6-difluoro-3,5-dimethoxy substitution pattern in the synthesis of pharmaceutically relevant molecules. The tetrahydroquinoline moiety, which can be synthesized from precursors with similar substitution patterns, is present in various natural products and exhibits a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.com

Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group in drug design. u-tokyo.ac.jp Bioisosterism is a strategy used to modify a lead compound by replacing an atom or group with another that has similar physical or chemical properties, with the goal of improving the drug's efficacy, selectivity, or metabolic stability. researchgate.net

The introduction of fluorine can have several beneficial effects:

Metabolic Stability: The carbon-fluorine bond is very strong and not easily metabolized, which can increase the drug's half-life in the body.

Potency: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target. u-tokyo.ac.jp

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. jmu.edu

Conformation: The presence of fluorine can influence the preferred conformation of a molecule, which can affect its binding to a receptor.

Radiotracer Development with Fluorinated Aromatic Systems

The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of research in medical diagnostics, enabling the non-invasive imaging and quantification of physiological processes at the molecular level. nih.gov Fluorinated aromatic systems are of particular interest in this field due to the favorable properties of the fluorine-18 (B77423) (¹⁸F) isotope. nih.gov With a convenient half-life of 109.8 minutes and low positron energy (0.64 MeV), ¹⁸F provides high-resolution images with reduced radiation exposure to the patient compared to other positron-emitting isotopes. nih.govmdpi.com

The incorporation of ¹⁸F into aromatic molecules like derivatives of this compound is a key strategy for developing targeted radiotracers. The carbon-fluorine bond is strong, which generally imparts metabolic stability to the tracer, preventing premature defluorination in vivo. nih.gov The presence of fluorine can also modulate the lipophilicity and binding affinity of a molecule to its biological target. beilstein-journals.org

Research in this area focuses on developing efficient radiofluorination methods to introduce ¹⁸F into complex molecules, often at a late stage in the synthesis. nih.gov While specific studies detailing the use of this compound as a radiotracer precursor are not prominent in published literature, its structure contains key features relevant to radiotracer design. The difluoro-substituted benzene (B151609) ring is a common motif in PET radioligands. For instance, fluorinated benzofuran (B130515) and coumarin (B35378) derivatives have been developed as potential PET tracers for imaging β-amyloid plaques and monoamine oxidase B (MAO-B) in the context of neurodegenerative diseases. nih.govresearchgate.net The methoxy groups on the ring could be synthetically modified to attach targeting vectors or alter pharmacokinetic properties.

The general approach involves synthesizing a precursor molecule that can undergo nucleophilic or electrophilic fluorination with ¹⁸F. For a molecule like this compound, derivatization to introduce a suitable leaving group (e.g., nitro, trimethylammonium) on the aromatic ring would be a standard strategy to enable aromatic nucleophilic substitution with [¹⁸F]fluoride.

Table 1: Key Properties of Fluorine-18 for PET Imaging

PropertyValueSignificance in PET Imaging
Half-life 109.8 minutesAllows for multi-step radiosynthesis and imaging over several hours without excessive radioactive decay. nih.gov
Positron Energy (Eβ+max) 0.64 MeVResults in a short positron range in tissue, leading to higher spatial resolution in PET images. mdpi.com
Decay Mode 97% β+ decayEfficient positron emission leads to a strong signal for detection.
Bond Strength (C-F) HighProvides in vivo metabolic stability, preventing the release of free [¹⁸F]fluoride and ensuring the tracer reaches its target intact. nih.gov

Applications in Materials Science (e.g., Liquid Crystals, Polymer Chemistry)

In materials science, fluorinated organic compounds are highly valued for their unique electronic and physical properties. While direct applications of this compound in materials are not extensively documented, its structural motifs—a polysubstituted, fluorinated aromatic ring—are characteristic of molecules used in the development of advanced materials like liquid crystals and specialty polymers.

Liquid Crystals: The incorporation of fluorine atoms into organic molecules is a cornerstone of modern liquid crystal (LC) design. beilstein-journals.org Fluorine's high electronegativity and the low polarizability of the C-F bond can significantly alter the dielectric anisotropy (Δε), viscosity, and mesomorphic behavior of a compound. beilstein-journals.org Molecules with difluoro- and trifluoro-phenyl groups are common components in commercial liquid crystal mixtures used in displays (LCDs). beilstein-journals.orgnih.gov They are used to tune the material's properties to achieve fast switching times, high contrast, and broad operating temperature ranges.

Polymer Chemistry: In polymer science, fluorinated monomers are used to synthesize polymers with enhanced thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity). A structurally related compound, Methyl 2,6-difluoro-3-nitrobenzoate, is noted for its potential in developing fluorinated polymers and coatings. chemimpex.com This suggests that other polysubstituted difluorobenzoates, including the 3,5-dimethoxy variant, could also function as valuable intermediates or monomers. The presence of two fluorine atoms can enhance the stability and performance of the resulting polymer. The ester and methoxy functional groups on this compound offer reactive sites for polymerization or for grafting onto other polymer backbones, potentially creating materials with tailored optical or barrier properties.

Table 2: Potential Roles of Fluorinated Benzoates in Materials Science

Material TypePotential Application of this compound DerivativeKey Structural FeaturesDesired Property Outcome
Liquid Crystals Precursor for calamitic (rod-like) liquid crystal molecules.Difluorophenyl core, modifiable ester/methoxy groups.Tuning of dielectric anisotropy, viscosity, and thermal range. beilstein-journals.orgbeilstein-journals.org
Specialty Polymers Monomer for creating fluorinated polyesters or polyethers.Difluoroaromatic ring, reactive ester group.Enhanced thermal stability, chemical inertness, specific optical properties. chemimpex.com
Advanced Coatings Intermediate for surface modifiers or polymer additives.Fluorinated structure.Increased hydrophobicity, durability, and weather resistance.

Q & A

Q. What are the established synthetic routes for Methyl 2,6-difluoro-3,5-dimethoxybenzoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 2,6-difluoro-3,5-dimethoxybenzoic acid using methanol under acidic or catalytic conditions. For example, analogous compounds like methyl 3,5-difluoro-2-hydroxybenzoate are synthesized via esterification of the corresponding carboxylic acid with methanol and sulfuric acid . Optimizing reaction temperature (e.g., 60–80°C) and catalyst choice (e.g., H₂SO₄ vs. DCC/DMAP) can improve yields. Purification via recrystallization or HPLC is critical due to potential byproducts like unreacted acid or over-alkylated derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹⁹F NMR is essential for distinguishing fluorine substituents (e.g., δ -110 to -120 ppm for aromatic fluorines), while ¹H NMR resolves methoxy (δ 3.8–4.0 ppm) and ester methyl groups (δ 3.9–4.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₀H₁₀F₂O₅: 260.06 g/mol) and fragmentation patterns .
  • IR : Strong carbonyl stretches (~1720 cm⁻¹) confirm the ester group .

Q. How does the substitution pattern (fluoro and methoxy groups) influence the compound’s reactivity in further derivatization?

The electron-withdrawing fluorine atoms at positions 2 and 6 deactivate the benzene ring, directing electrophilic substitutions to the para position relative to methoxy groups. This pattern is critical for designing Suzuki couplings or nucleophilic aromatic substitutions, as seen in related boronate esters . Methoxy groups at 3 and 5 positions enhance solubility in polar solvents, facilitating reactions in DMF or THF .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of substitution patterns and bond angles. For example, SHELX programs are widely used to refine structures, with metrics like R-factor (<5%) ensuring accuracy . Challenges include growing suitable crystals due to the compound’s low melting point (108°C, similar to methyl 4-hydroxy-3,5-dimethoxybenzoate) .

Q. What strategies mitigate contradictions in biological activity data for fluorinated benzoate derivatives?

Discrepancies in enzyme inhibition studies (e.g., COX-2 vs. COX-1 selectivity) may arise from impurities or solvent effects. Rigorous HPLC purity checks (>98%) and standardized assay conditions (e.g., buffer pH, DMSO concentration ≤1%) are recommended. Comparative studies with analogs like 3,5-difluoro-2-hydroxybenzoic acid show that methoxy groups enhance membrane permeability, which must be controlled in cellular assays .

Q. How can computational modeling guide the design of this compound derivatives for medicinal applications?

Density Functional Theory (DFT) calculations predict electronic effects of substituents on binding affinity. For instance, fluorine’s electronegativity increases the compound’s affinity for hydrophobic enzyme pockets, as demonstrated in salicylic acid derivatives . Molecular docking (e.g., AutoDock Vina) can prioritize derivatives for synthesis by simulating interactions with target proteins like cyclooxygenase .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Scaling reactions beyond lab-scale often reduces yields due to inefficient heat transfer or mixing. Flow chemistry systems improve consistency by maintaining precise temperature control (e.g., 70±2°C) and residence times. Catalytic methods using immobilized lipases (e.g., Candida antarctica lipase B) have been successful for similar esters, avoiding acidic byproducts .

Methodological Notes

  • Synthesis Optimization : Use kinetic studies (e.g., in situ IR) to monitor esterification progress and identify rate-limiting steps .
  • Data Validation : Cross-reference NMR assignments with DEPT and HSQC experiments to confirm signal assignments .
  • Biological Testing : Include positive controls (e.g., aspirin for anti-inflammatory assays) and validate results across multiple cell lines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.